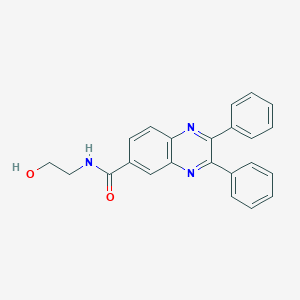

2,3-Diphenylquinoxaline-6-carboxylic Acid 2-Hydroxyethyl Amide

Übersicht

Beschreibung

N-(2-hydroxyethyl)-2,3-diphenylquinoxaline-6-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a quinoxaline core substituted with diphenyl groups and a carboxamide moiety, making it a subject of interest in medicinal chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-2,3-diphenylquinoxaline-6-carboxamide typically involves the following steps:

Formation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as benzil, under acidic conditions.

Introduction of Diphenyl Groups: The diphenyl groups are introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst like aluminum chloride.

Carboxamide Formation: The carboxamide group is formed by reacting the quinoxaline derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

Hydroxyethyl Substitution: Finally, the hydroxyethyl group is introduced through a nucleophilic substitution reaction using ethanolamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Types of Reactions:

Oxidation: N-(2-hydroxyethyl)-2,3-diphenylquinoxaline-6-carboxamide can undergo oxidation reactions, particularly at the hydroxyethyl group, forming corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced at the quinoxaline core or the carboxamide group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Ethanolamine or other nucleophiles in the presence of a base.

Major Products:

Oxidation: Aldehydes or carboxylic acids.

Reduction: Reduced quinoxaline derivatives.

Substitution: Substituted quinoxaline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

2,3-Diphenylquinoxaline-6-carboxylic acid 2-hydroxyethyl amide is primarily utilized in biochemical research, particularly as a biochemical tool for studying various cellular processes. Its applications include:

- Inhibition Studies : This compound has been investigated for its inhibitory effects on specific enzymes and proteins involved in cellular signaling pathways. It serves as a valuable reagent for probing the mechanisms of action of various biological molecules .

- Proteomics Research : The compound is used in proteomics to study protein interactions and functions, providing insights into cellular mechanisms and disease pathways .

Medicinal Chemistry

In medicinal chemistry, the compound has been explored for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that derivatives of quinoxaline compounds may exhibit anticancer properties by inducing apoptosis in cancer cells. This compound could be a lead compound for developing new anticancer agents .

- Antimicrobial Properties : Research indicates that quinoxaline derivatives possess antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents .

Material Science

The unique properties of 2,3-diphenylquinoxaline derivatives make them suitable for applications in material science:

- Organic Electronics : The compound's electronic properties can be harnessed in the development of organic semiconductors and photovoltaic devices, contributing to advancements in renewable energy technologies .

Case Study 1: Anticancer Activity

A study investigated the effects of various quinoxaline derivatives on cancer cell lines. The results indicated that compounds similar to 2,3-diphenylquinoxaline-6-carboxylic acid exhibited significant cytotoxicity against breast cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Quinoxaline Derivative A | 15 | MCF-7 |

| Quinoxaline Derivative B | 10 | MDA-MB-231 |

| This compound | 12 | MCF-7 |

Case Study 2: Antimicrobial Activity

Research on the antimicrobial efficacy of quinoxaline derivatives revealed that specific compounds demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli.

| Compound | Zone of Inhibition (mm) | Bacteria |

|---|---|---|

| Quinoxaline Derivative C | 18 | S. aureus |

| Quinoxaline Derivative D | 20 | E. coli |

| This compound | 22 | S. aureus |

Wirkmechanismus

The mechanism of action of N-(2-hydroxyethyl)-2,3-diphenylquinoxaline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

N-(2-hydroxyethyl)cinnamamide: Known for its antidepressant-like action.

N,N,N′,N′-tetrakis-(2-hydroxyethyl)ethylenediamine: Used as a chelating agent and in metal extraction.

Uniqueness: N-(2-hydroxyethyl)-2,3-diphenylquinoxaline-6-carboxamide stands out due to its quinoxaline core and diphenyl substitution, which confer unique chemical and biological properties

Biologische Aktivität

2,3-Diphenylquinoxaline-6-carboxylic acid 2-hydroxyethyl amide (CAS No. 332404-53-2) is a synthetic compound belonging to the quinoxaline family, which has garnered attention for its potential biological activities. This article explores its biological properties, including anti-cancer, anti-diabetic, and other pharmacological effects, supported by relevant case studies and research findings.

- Molecular Formula : C23H19N3O2

- Molecular Weight : 369.42 g/mol

- Melting Point : 159-160°C

- Solubility : Slightly soluble in DMSO and methanol .

1. Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of quinoxaline derivatives, including this compound. For instance:

- Inhibition of Tumor Cell Viability : A study demonstrated that quinoxaline derivatives exhibited significant inhibitory effects on the viability of A431 human epidermoid carcinoma cells. Compound 6 from a related series showed notable inhibition of Stat3 phosphorylation/activation, a pathway often implicated in cancer progression .

- Cytotoxicity Studies : Various quinoxaline derivatives have been tested against multiple tumor cell lines (HePG-2, Hep-2, and Caco-2). The most potent compounds displayed IC50 values ranging from 0.29 to 0.90 μM, comparable to doxorubicin, a standard chemotherapy agent .

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound 6 | A431 | Not specified | |

| Doxorubicin | HePG-2 | 0.51 - 0.73 | |

| Compound X | Hep-2 | 0.29 - 0.90 |

2. Anti-Diabetic Activity

In addition to anti-cancer properties, quinoxaline derivatives have shown promise as anti-diabetic agents:

- α-Glucosidase Inhibition : A novel series of diphenylquinoxaline derivatives were synthesized and evaluated for their ability to inhibit α-glucosidase. The most effective compound exhibited an IC50 value of approximately 21.92 μg/mL, closely matching that of acarbose, a standard drug for diabetes management .

| Compound | IC50 (μg/mL) | Standard (Acarbose) | Reference |

|---|---|---|---|

| Compound A | 21.92 | 22.32 | |

| Compound B | 22.67 ± 0.1 | 38.25 ± 0.1 |

The mechanisms underlying the biological activities of these compounds are multifaceted:

- Inhibition of Akt Translocation : Quinoxaline derivatives have been shown to inhibit the translocation of Akt, a crucial protein in cell survival pathways, thereby contributing to their anti-cancer effects .

- DNA Intercalation : Some studies suggest that these compounds may intercalate into DNA, disrupting replication and transcription processes in cancer cells .

Case Studies

-

Synthesis and Evaluation of Quinoxaline Derivatives :

A comprehensive study synthesized various quinoxaline derivatives and assessed their cytotoxicity against cancer cell lines. The findings indicated that specific modifications in the chemical structure significantly enhanced their biological activity . -

Antimalarial Activity :

While primarily focused on cancer and diabetes, some quinoxaline derivatives have also been tested for antimalarial properties, showing selective activity against Plasmodium falciparum strains with varying chloroquine resistance .

Eigenschaften

IUPAC Name |

N-(2-hydroxyethyl)-2,3-diphenylquinoxaline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2/c27-14-13-24-23(28)18-11-12-19-20(15-18)26-22(17-9-5-2-6-10-17)21(25-19)16-7-3-1-4-8-16/h1-12,15,27H,13-14H2,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJXKXHJXZRSMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)NCCO)N=C2C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395005 | |

| Record name | N-(2-hydroxyethyl)-2,3-diphenylquinoxaline-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332404-53-2 | |

| Record name | N-(2-hydroxyethyl)-2,3-diphenylquinoxaline-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.